![molecular formula C9H7BrClN3O2 B12941365 2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B12941365.png)
2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes bromine, chlorine, and methyl groups attached to a pyrazolo[1,5-a]pyrimidine core
Vorbereitungsmethoden
The synthesis of 2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid involves several steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of bromine and chlorine substituents: Bromination and chlorination reactions are carried out using reagents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) under specific conditions to introduce the bromine and chlorine atoms at the desired positions.
Attachment of the acetic acid group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include N-bromosuccinimide (NBS), thionyl chloride (SOCl2), and various nucleophiles and oxidizing/reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine substituents, along with the pyrazolo[1,5-a]pyrimidine core, play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid can be compared with other similar compounds, such as:
3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure but lacks the acetic acid moiety.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a different substitution pattern on the pyrazolo[1,5-a]pyrimidine core.
Indole derivatives: Although structurally different, indole derivatives share some similar biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid moiety, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H7BrClN3O2 |
|---|---|
Molekulargewicht |
304.53 g/mol |
IUPAC-Name |
2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C9H7BrClN3O2/c1-4-8(10)9-12-5(3-7(15)16)2-6(11)14(9)13-4/h2H,3H2,1H3,(H,15,16) |
InChI-Schlüssel |
BFIGINPEDPWARS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=CC(=NC2=C1Br)CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


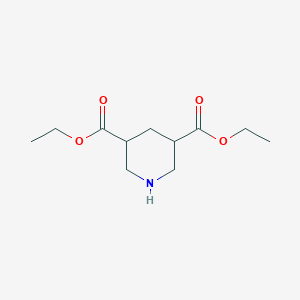
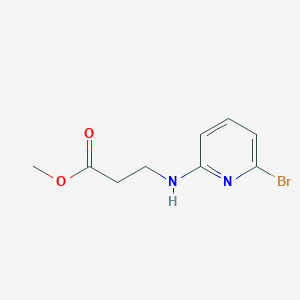
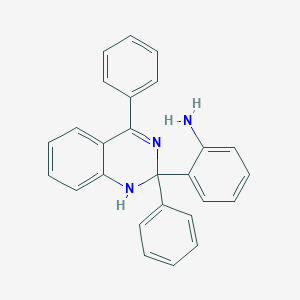
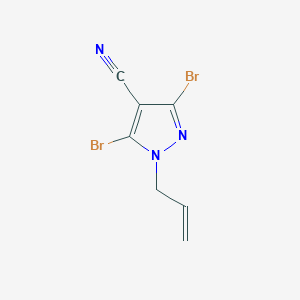
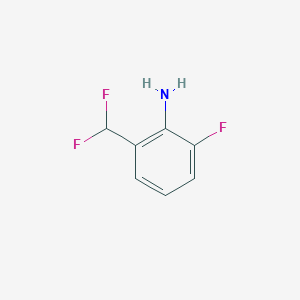

![Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12941340.png)





![7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one](/img/structure/B12941364.png)
![[6-(Hexylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12941368.png)
